3,4-Epoxybutyl-beta-D-xyloside
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C9H16O6/c10-6-4-15-9(8(12)7(6)11)13-2-1-5-3-14-5/h5-12H,1-4H2/t5-,6-,7+,8-,9-/m1/s1 |
InChI Key |
QVLDZEPOGBSMRP-SYHAXYEDSA-N |
Isomeric SMILES |
C1[C@H](O1)CCO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O |
Canonical SMILES |
C1C(O1)CCOC2C(C(C(CO2)O)O)O |
Synonyms |
3,4-epoxybutyl-beta-D-xyloside 3,4-epoxybutylxyloside |
Origin of Product |
United States |
Academic Synthesis and Structural Characterization Methodologies
Synthetic Routes for Epoxyalkyl Glycosides of D-Xylose and Xylo-Oligosaccharides
The synthesis of epoxyalkyl glycosides, including 3,4-Epoxybutyl-beta-D-xyloside, is a multi-step process that involves the careful preparation of precursors and controlled epoxidation to achieve the desired product. These synthetic compounds are valuable tools for probing the active sites of enzymes like xylanases. researchgate.netnih.govnih.gov
Precursor Derivatization and Epoxidation Strategies
The synthesis of ω-epoxyalkyl β-xylo(oligo)saccharides begins with the selective coupling of a protected xylose or xylo-oligosaccharide with a corresponding γ-alkenol. researchgate.net This initial step forms the backbone of the target molecule. Following the coupling, the crucial epoxide ring is introduced via epoxidation of the terminal double bond. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This method has been successfully employed to create a series of ω-epoxyalkyl glycosides of D-xylopyranose, xylobiose, and xylotriose (B1631234). researchgate.netnih.govnih.gov
Alternative strategies for epoxidation include the use of dioxiranes generated in situ or epoxidation with peroxides in the presence of a catalyst. rsc.org The choice of epoxidation strategy can influence the stereoselectivity of the reaction. rsc.org For instance, epoxidation of an unsaturated derivative with dioxirane (B86890) can lead to a mixture of epoxides. rsc.org
A variety of methods exist for creating the unsaturated precursor. Besides coupling with an alkenol, Wittig-type reactions or ring-closing metathesis can be employed to introduce the necessary double bond for subsequent epoxidation. rsc.org
Stereocontrol in Epoxide Formation
Achieving specific stereochemistry in the epoxide ring is a critical aspect of the synthesis, as it can significantly impact the biological activity of the final compound. The stereoselectivity of epoxidation reactions is influenced by several factors, including the chosen reagent and the geometry of the alkene precursor. wikipedia.org
For example, the Sharpless asymmetric epoxidation is a well-known method for achieving high enantioselectivity in the formation of epoxy alcohols from allylic alcohols. mdpi.com The stereochemistry of the reaction is directed by the chiral catalyst used. Other methods for stereocontrolled epoxidation include using chiral ketones as organocatalysts. mdpi.comorganic-chemistry.org The "Butterfly Mechanism" is a proposed model for peroxy acid epoxidation, where the reaction is concerted and the stereochemistry of the alkene is retained in the epoxide product. wikipedia.org The presence of existing stereocenters in the starting material, such as in the sugar moiety of a xyloside, can also influence the stereochemical outcome of the epoxidation. wikipedia.org
Advanced Analytical Techniques for Structural Elucidation of Synthesized Derivatives
A combination of sophisticated analytical techniques is essential to confirm the structure, configuration, and purity of synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of glycosides. numberanalytics.comlibretexts.org Both ¹H and ¹³C NMR are employed to elucidate the anomeric configuration (α or β) and the linkages between the sugar and the aglycone. rsc.org
The anomeric configuration is a key determinant of a glycoside's biological activity. uva.es In β-D-xylosides, the anomeric proton typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant can provide information about its orientation. researchgate.net The chemical shift of the anomeric carbon in the ¹³C NMR spectrum is also indicative of the anomeric configuration. rsc.org For instance, NMR spectroscopy has been used to unequivocally determine that the hydrolysis of p-nitrophenyl-beta-D-xylosides by certain enzymes proceeds with retention of the anomeric configuration. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of synthesized glycosides and assessing their purity. numberanalytics.comresearchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are considered "soft" ionization methods that allow for the analysis of intact, underivatized glycosides. researchgate.netcreative-proteomics.com
A typical mass spectrum will show a molecular ion peak, which corresponds to the molecular weight of the compound. researchgate.netyoutube.com High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. illinois.edu
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. uab.edu This fragmentation pattern can reveal details about the structure of the sugar and the aglycone moieties. numberanalytics.comacs.org For example, ESI-MS/MS analysis was used to identify the specific amino acid residues in an enzyme that were modified by 2,3-epoxypropyl β-D-xylopyranoside and 3,4-epoxybutyl derivative, confirming a 1:1 stoichiometric labeling. nih.govnih.gov
Chromatographic Techniques for Mixture Resolution and Characterization
Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of complex mixtures. creative-proteomics.comgoogle.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of xylosides and their derivatives. nih.govlu.sefrontiersin.org
Different HPLC modes can be employed depending on the properties of the compounds. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is often used for the quantification of alkyl xylosides. creative-proteomics.comfrontiersin.org Normal-phase HPLC can separate compounds based on polarity. creative-proteomics.com
Thin-layer chromatography (TLC) is another useful technique for monitoring the progress of a reaction and for the initial separation and identification of products. chempap.org For the preparative separation of D-xylose derivatives, column chromatography using materials like microcrystalline cellulose (B213188) can be effective. chempap.org Centrifugal partition chromatography (CPC) has also been successfully used for the fractionation of xylose oligomers. kromaton.com
Table 1: Analytical Techniques for this compound and Related Compounds
| Technique | Application | Key Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Anomeric configuration (α/β), glycosidic linkage, stereochemistry, overall structure. rsc.orgresearchgate.netnih.gov |
| Mass Spectrometry | Molecular Weight & Purity | Molecular weight, elemental composition, structural fragmentation patterns, stoichiometric analysis of enzyme labeling. nih.govnumberanalytics.comillinois.edu |
| Chromatography | Purification & Analysis | Separation of reaction mixtures, purity assessment, quantification of products. nih.govfrontiersin.orgchempap.org |
Enzymatic Inactivation Kinetics and Mechanistic Elucidation
Principles of Irreversible Glycosidase Inactivation by Epoxyalkyl Glycosides
Epoxyalkyl glycosides are a class of mechanism-based irreversible inhibitors that have been instrumental in elucidating the catalytic mechanisms of retaining glycosidases. nih.govrsc.org The fundamental principle of their action lies in their ability to mimic the natural substrate of the enzyme. universiteitleiden.nl Retaining glycosidases operate via a double-displacement mechanism involving two key carboxylic acid residues in the active site: a catalytic nucleophile and a general acid/base catalyst. nih.govrsc.org
The inactivation process begins with the binding of the epoxyalkyl glycoside to the enzyme's active site. The inactivation mechanism involves the enzyme's catalytic machinery, where the general acid/base residue protonates the epoxide oxygen, making it more susceptible to nucleophilic attack. universiteitleiden.nl This is followed by the attack of the enzyme's catalytic nucleophile on one of the epoxide's carbon atoms, resulting in the opening of the strained epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme. nih.govuniversiteitleiden.nl This covalent modification of an essential active site residue leads to the irreversible inactivation of the enzyme. nih.gov Because these inhibitors utilize the enzyme's own catalytic mechanism to trigger their inhibitory action, they are often referred to as "suicide substrates".
Kinetic Studies of Enzyme Inactivation by 3,4-Epoxybutyl-beta-D-xyloside
The inactivation of glycosidases by this compound is characterized by specific kinetic parameters that describe the efficiency and mechanism of the process. These studies typically suggest that the inactivation proceeds through the formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. koreascience.kr
The kinetic analysis of irreversible inhibition involves determining two key constants: the maximal rate constant of inactivation (often denoted as k, k_inact, or k_2) and the dissociation constant of the initial reversible enzyme-inhibitor complex (K_i or K_R). koreascience.krjst.go.jp The inactivation process can be represented by the following scheme:
E + I ⇌ E·I → E-I
where E is the free enzyme, I is the inhibitor, E·I is the reversible Michaelis-like complex, and E-I is the covalently inactivated enzyme.
The observed pseudo-first-order rate constant (k_obs or k_i) is determined at various concentrations of the inhibitor. By plotting these observed rates against the inhibitor concentration, the kinetic parameters can be calculated. koreascience.kr A double-reciprocal plot of 1/k_obs versus 1/[I] or a hyperbolic fit of k_obs versus [I] allows for the determination of k and K_i. koreascience.krresearchgate.net
| Inhibitor | Enzyme | k (min-1) | K_R (mM) |
|---|---|---|---|
| 4',5'-epoxypentyl α-D-glucopyranoside (E5G) | Endodextranase (SmDex) | 0.44 | 1.45 |
The irreversible inactivation of glycosidases by this compound is both time- and concentration-dependent. nih.govoup.com When an enzyme is incubated with a specific concentration of the inhibitor, there is a progressive loss of enzymatic activity over time. researchgate.net This loss of activity typically follows pseudo-first-order kinetics, which can be visualized by plotting the natural logarithm of the remaining enzyme activity against time. researchgate.net Such a plot yields a straight line, the negative slope of which represents the apparent rate constant of inactivation (k_i) at that inhibitor concentration. researchgate.net
Furthermore, the rate of inactivation increases with higher concentrations of the inhibitor. researchgate.net A series of experiments at varying inhibitor concentrations demonstrates this dependency, showing steeper slopes on the semi-logarithmic plots as the concentration rises. researchgate.net This concentration-dependent profile eventually saturates, indicating the formation of the initial reversible enzyme-inhibitor complex, a hallmark of mechanism-based inactivators. koreascience.kr
Determination of Apparent Rate Constants (k_i) and Inactivation Constants (K_i)
Specificity and Efficiency of Covalent Adduct Formation
A pivotal study using X-ray crystallography on endo-1,4-xylanase II (XYNII) from Trichoderma reesei provided definitive evidence on the specific nature of the covalent adduct formed by this compound. nih.gov In most cases, epoxyalkyl glycosides are expected to label the catalytic nucleophile of the glycosidase. oup.comresearchgate.net However, in a notable and unexpected finding, this compound was found to form a covalent bond with the enzyme's putative acid/base catalyst, Glutamate (B1630785) 177 (Glu177). nih.gov This unusual result highlights that while the inhibitor is active-site directed, the precise residue it modifies can vary. The flexibility of the inhibitor's alkyl chain allows it to adopt an orientation within the active site that positions the reactive epoxide group in proximity to the acid/base residue rather than the nucleophile. oup.comresearchgate.net
Comparative Kinetic Analysis with Analogous Epoxyalkyl Xylosides
The unique behavior of this compound is best understood through comparative analysis with its structural analogues having different alkyl chain lengths. nih.govresearchgate.net The same study that identified the labeling of the acid/base residue by 3,4-epoxybutyl β-D-xyloside (X-O-C4) also investigated a shorter analogue, 2,3-epoxypropyl β-D-xyloside (X-O-C3), and a longer one, 4,5-epoxypentyl β-D-xyloside (X-O-C5). nih.gov
In stark contrast to the C4 compound, both the C3 and C5 analogues were found to form a covalent bond with the expected catalytic nucleophile, Glutamate 86 (Glu86), in the active site of endo-1,4-xylanase II. nih.gov This demonstrates that the length of the epoxyalkyl chain is a critical determinant of which catalytic residue is targeted for alkylation. oup.comresearchgate.net The flexibility of the four-carbon chain in this compound appears to allow for a specific conformation that favors reaction with the acid/base catalyst, whereas the shorter and longer chains preferentially target the nucleophile. universiteitleiden.nl This differential reactivity underscores the subtle yet crucial role that inhibitor structure plays in dictating the precise mechanism of covalent modification within an enzyme's active site.
| Inhibitor | Abbreviation | Target Residue | Residue Function |
|---|---|---|---|
| 2,3-epoxypropyl β-D-xyloside | X-O-C3 | Glu86 | Nucleophile |
| This compound | X-O-C4 | Glu177 | Acid/Base Catalyst |
| 4,5-epoxypentyl β-D-xyloside | X-O-C5 | Glu86 | Nucleophile |
Structural Biology of 3,4 Epoxybutyl Beta D Xyloside – Enzyme Complexes
X-ray Crystallographic Analysis of Glycoside Hydrolase – 3,4-Epoxybutyl-beta-D-xyloside Complexes
X-ray crystallography has been an indispensable tool for visualizing the three-dimensional structures of enzyme-inhibitor complexes at atomic resolution. Studies on glycoside hydrolases, particularly xylanases, in complex with this compound have revealed unexpected binding modes and provided a structural basis for their inactivation mechanisms.
High-Resolution Electron Density Mapping of Covalent Adducts
High-resolution X-ray crystallographic analysis provides clear and unambiguous electron density maps, which are crucial for accurately modeling the covalent adducts formed between this compound and the enzyme's active site residues. In the case of endo-1,4-xylanase II (XYNII) from Trichoderma reesei, high-resolution measurements revealed well-defined electron densities for the covalently bound inhibitor. nih.gov This clarity in the electron density map is fundamental for determining the precise atomic coordinates of the ligand and the interacting amino acid residues, thereby confirming the formation of a covalent bond. The ability to generate such detailed maps allows researchers to observe the stereochemistry of the interaction and the specific atoms involved in the bond formation.
Identification of Covalently Labeled Active Site Residues (e.g., Glutamate)
A surprising discovery from the crystallographic studies of XYNII complexed with this compound was the identity of the covalently labeled active site residue. nih.gov In retaining glycoside hydrolases, two key glutamate (B1630785) residues typically act as the catalytic nucleophile and the acid/base catalyst. oup.com While it was expected that the epoxybutyl derivative would label the catalytic nucleophile, the X-ray structure revealed that it instead formed a covalent bond with the putative acid/base catalyst, Glu177. nih.govoup.com This was in contrast to a related inhibitor, 2,3-epoxypropyl-beta-D-xyloside, which labeled the expected nucleophile, Glu86. nih.govoup.com This unusual labeling of the acid/base residue by this compound has also been confirmed in other family 11 xylanases, such as the one from Thermomyces lanuginosus, where the corresponding acid/base catalyst, Glu178, was found to be modified. researchgate.net
This unexpected reactivity highlights the subtleties of enzyme-inhibitor interactions and underscores the importance of empirical structural data. The phenomenon has been described as an "inversion of the roles" of the catalytic glutamates, a departure from the normal enzymatic reaction mechanism. oup.comoup.com
Table 1: Labeled Active Site Residues in Xylanases by Epoxyalkyl Xylosides
| Enzyme | Inhibitor | Labeled Residue | Catalytic Role | Reference |
| Trichoderma reesei XYNII | 2,3-Epoxypropyl-beta-D-xyloside | Glu86 | Nucleophile | nih.govoup.com |
| Trichoderma reesei XYNII | This compound | Glu177 | Acid/Base Catalyst | nih.govoup.com |
| Thermomyces lanuginosus Xyn | 2,3-Epoxypropyl-beta-D-xylopyranoside | Glu86 | Nucleophile | researchgate.net |
| Thermomyces lanuginosus Xyn | 3,4-Epoxybutyl derivative | Glu178 | Acid/Base Catalyst | researchgate.net |
Molecular Dynamics (MD) Simulations for Interaction Rationale
To rationalize the experimental observations from X-ray crystallography, particularly the anomalous labeling of the acid/base catalyst, researchers have employed molecular dynamics (MD) simulations. These computational studies provide a dynamic view of the enzyme-inhibitor complex, allowing for the exploration of ligand flexibility and the energetic rationale behind different binding modes.
Investigating Flexibility of the Alkyl Chain and Ligand Orientation
MD simulations of the XYNII-inhibitor complex have been instrumental in understanding the role of the inhibitor's structure in determining its reactivity. The simulations revealed that while the xylose moiety of the inhibitor remains firmly bound in the active site, the flexible aglycon chain, which contains the reactive epoxide group, can adopt various rotational conformations. oup.com This flexibility is a key factor, as the orientation of the epoxide ring relative to the catalytic glutamate residues dictates which residue will be attacked. oup.comresearchgate.netuniversiteitleiden.nl The longer alkyl chain of this compound, compared to its 2,3-epoxypropyl counterpart, allows the reactive epoxide to shift its position and orient itself favorably for an attack by the acid/base catalyst (Glu177) rather than the nucleophile (Glu86). oup.comoup.com
Rationalizing Anomalous Binding Modes and Residue Labeling
MD simulations have provided a compelling explanation for the unexpected covalent binding of this compound to the acid/base catalyst. oup.comoup.com By running simulations with different protonation states for the catalytic glutamates (i.e., normal and reversed roles), researchers could predict the most likely reaction. oup.com The simulations predicted that 3,4-epoxybutyl-β-D-xyloside would preferentially react with Glu177, which is in perfect agreement with the experimental X-ray crystallographic data. oup.com This was rationalized by analyzing the number of "reactive conformations" found during the simulations, where the inhibitor is suitably positioned for a nucleophilic attack. oup.com These computational results strongly support the hypothesis that for the covalent binding of this compound, the catalytic roles of the glutamate residues are effectively reversed compared to the normal hydrolysis reaction. oup.comoup.com
Comparative Structural Insights with 2,3-Epoxypropyl-beta-D-xyloside and 4,5-Epoxypentyl-beta-D-xyloside
The study of enzyme-inhibitor complexes provides a static yet insightful snapshot of the dynamic process of catalysis. By comparing the binding of a series of related inhibitors, such as epoxyalkyl-beta-D-xylosides with varying alkyl chain lengths, to the active site of an enzyme, researchers can deduce critical information about the roles of specific amino acid residues and the conformational changes the enzyme and substrate undergo during the catalytic cycle. The crystal structures of endo-1,4-xylanase II (XYNII) from Trichoderma reesei complexed with this compound, as well as its shorter and longer chain analogs, 2,3-epoxypropyl-beta-D-xyloside and 4,5-epoxypentyl-beta-D-xyloside, have offered profound insights into the enzyme's mechanism. encyclopedia.pubmdpi.comnih.gov
Influence of Alkyl Chain Length on Catalytic Residue Targeting (Nucleophile vs. Acid/Base)
A remarkable finding from the structural analysis of XYNII in complex with these epoxyalkyl xylosides is the differential targeting of the two catalytic glutamate residues based on the length of the inhibitor's alkyl chain. nih.govoup.com In retaining glycosidases like XYNII, catalysis proceeds via a double displacement mechanism involving a catalytic nucleophile and a general acid/base catalyst. oup.com In XYNII, these roles are performed by two glutamic acid residues.
Structural studies revealed that both 2,3-epoxypropyl-beta-D-xyloside (the shortest chain) and 4,5-epoxypentyl-beta-D-xyloside (the longest chain) form a covalent bond with the catalytic nucleophile, Glu86. nih.gov This is the expected outcome for an active-site-directed irreversible inhibitor that mimics the substrate. The nucleophilic glutamate attacks the electrophilic carbon of the epoxide, leading to the opening of the ring and the formation of a stable ester linkage.
Unexpectedly, this compound, with its intermediate chain length, was found to form a covalent bond not with the nucleophile, but with the general acid/base catalyst, Glu177. nih.govresearchgate.net This unusual result underscores the flexibility of the alkyl chain and its crucial role in orienting the reactive epoxide within the active site. oup.comresearchgate.net The precise positioning of the xyloside moiety in the active site, dictated by hydrogen bonding and other interactions, combined with the specific length of the four-carbon chain, brings the epoxide ring into close proximity to Glu177, facilitating its attack. This differential labeling provides strong evidence for the identity and distinct roles of the two catalytic glutamates. nih.govresearchgate.net
This phenomenon is not unique to XYNII from T. reesei. Similar results were observed with the xylanase from Thermomyces lanuginosus, where the 2,3-epoxypropyl derivative labeled the nucleophile (Glu86), while the 3,4-epoxybutyl derivative modified the acid/base catalyst (Glu178). researchgate.net The length of the alkyl chain can therefore be a determining factor in the binding orientation and subsequent covalent modification of catalytic residues in glycosidases. mdpi.comresearchgate.net
| Enzyme | Inhibitor | Alkyl Chain Length | Targeted Catalytic Residue | Residue Function | Reference |
|---|---|---|---|---|---|
| Endo-1,4-xylanase II (Trichoderma reesei) | 2,3-Epoxypropyl-beta-D-xyloside | 3 carbons | Glu86 | Nucleophile | nih.gov |
| Endo-1,4-xylanase II (Trichoderma reesei) | This compound | 4 carbons | Glu177 | Acid/Base | nih.gov |
| Endo-1,4-xylanase II (Trichoderma reesei) | 4,5-Epoxypentyl-beta-D-xyloside | 5 carbons | Glu86 | Nucleophile | nih.gov |
| Xylanase (Thermomyces lanuginosus) | 2,3-Epoxypropyl-beta-D-xyloside | 3 carbons | Glu86 | Nucleophile | researchgate.net |
| Xylanase (Thermomyces lanuginosus) | This compound | 4 carbons | Glu178 | Acid/Base | researchgate.net |
Stereochemical Dependence of Epoxide Ring Opening and Binding
The opening of the epoxide ring is a stereochemically defined process. nih.govmdpi.comchimia.ch In an enzyme's active site, the reaction is catalyzed by the precise positioning of the substrate and the catalytic residues. nih.gov The attack of the enzymatic nucleophile (either the catalytic nucleophile or the acid/base residue) on one of the epoxide carbons proceeds via an SN2-like mechanism, resulting in an inversion of configuration at the site of attack. nih.govlibretexts.org
The crystal structures of the XYNII-inhibitor complexes show that the binding of the epoxyalkyl xylosides is highly specific. nih.gov The xylopyranoside ring of the inhibitors occupies the -1 subsite of the enzyme's active site, mimicking the binding of a natural xylan (B1165943) substrate. The stereochemistry of the xyloside and the specific interactions it forms with the enzyme anchor the inhibitor in a particular orientation. This, in turn, presents the epoxide ring to the catalytic residues in a stereochemically defined manner. The flexibility of the alkyl chain allows for slight adjustments in the position of the epoxide, which, as discussed, can determine which catalytic residue is ultimately attacked. oup.comresearchgate.net The stereochemistry of the resulting covalent adduct provides definitive proof of the SN2-like mechanism of ring opening. nih.gov
Implications for Carbohydrate Conformation in Enzyme Active Sites
The binding of substrate analogs like epoxyalkyl-beta-D-xylosides can induce conformational changes in the enzyme. nih.govosti.gov In the case of XYNII, significant conformational changes were observed in all three inhibitor complexes compared to the native enzyme structure. nih.gov These changes are most pronounced in the complex with 2,3-epoxypropyl-beta-D-xyloside. nih.gov
Applications in Advanced Enzymology and Chemical Glycobiology
Use as an Active-Site-Directed Probe for Enzyme Discovery and Characterization
Covalent, mechanism-based inhibitors like 3,4-Epoxybutyl-beta-D-xyloside serve as powerful active-site-directed probes. oup.comoup.com Their utility extends beyond studying known enzymes to discovering and characterizing new ones, a field often referred to as activity-based protein profiling (ABPP). acs.orgnih.gov The specificity of these probes can be confirmed through competition experiments; the rate of irreversible inactivation is reduced or eliminated in the presence of a known substrate or a reversible inhibitor, confirming that both molecules are competing for the same active site. oup.comnih.govoup.com
The epoxyalkyl xylosides have proven particularly valuable in classifying and distinguishing between different glycoside hydrolase families. For instance, 3,4-Epoxybutyl-β-D-xyloside and its analogues are effective inhibitors of xylanases from GH family 11 but are unable to inactivate those from GH family 10. nih.govresearchgate.net This selectivity makes them excellent tools for functionally annotating and identifying GH family 11 enzymes within complex biological samples.
Insights into Substrate Recognition and Binding in Glycosidases
The crystal structures of enzymes covalently modified by this compound offer high-resolution snapshots that illuminate the principles of substrate recognition. encyclopedia.pubmdpi.com In the structure of the T. reesei xylanase II complex, the xyloside portion of the inhibitor is held firmly in the active site cleft through specific interactions, including hydrogen bonds and stacking against a key tryptophan residue (Trp18). oup.com
While the sugar moiety is securely anchored, the flexible butyl-epoxy aglycone chain has more conformational freedom. universiteitleiden.nloup.com This flexibility is the critical factor that allows the reactive epoxide of the four-carbon chain inhibitor to orient itself differently from its three- and five-carbon counterparts, leading to the attack on the alternate catalytic residue. oup.comresearchgate.netresearchgate.net These findings underscore the importance of both the glycone- and aglycone-binding subsites in correctly positioning a substrate for catalysis and provide detailed insights into how enzymes recognize and bind their targets. encyclopedia.pubmdpi.com
Understanding Conformational Dynamics of Beta-Glycosidases
The interaction between an enzyme and a ligand is not a static lock-and-key event but a dynamic process. The binding of this compound has been shown to induce significant conformational changes in the enzyme structure when compared to its native, unbound state. nih.govacs.org Molecular dynamics simulations have complemented these static crystal structures by revealing the dynamic behavior of the inhibitor within the active site. oup.com The simulations showed that the inhibitor's flexible aglycone chain can adopt multiple rotational conformations, a key factor in its unusual reactivity. universiteitleiden.nloup.com Studying these inhibitor-induced changes provides valuable information about the enzyme's own flexibility and the conformational transitions that likely occur during the natural catalytic cycle with substrates. universiteitleiden.nl
Broader Biological and Biotechnological Research Implications
Role in Plant Physiology and Defense Mechanisms
While molecules derived from plant cell walls are known to be involved in plant defense, the specific role of 3,4-Epoxybutyl-beta-D-xyloside is not extensively documented in dedicated studies. However, by examining related compounds and enzymatic pathways, its potential context within plant physiology can be inferred.
Phytoalexins are low molecular weight antimicrobial compounds synthesized by plants in response to stimuli, such as pathogen attack or abiotic stressors. gau.edu.bd The production of these compounds is a key active defense mechanism. gau.edu.bd While there is evidence that certain oligosaccharides can elicit phytoalexin accumulation, specific research focusing on this compound as a direct elicitor is not prominent. For instance, a study found that a mixture of 3,4-epoxybutyl (1-->3)-beta-D-oligoglucosides was effective at eliciting phytoalexin accumulation in tobacco tissue, showing greater activity than the underivatized oligoglucoside mixture. nih.gov This suggests that the epoxybutyl group can enhance elicitor activity in related molecules, but direct evidence for the xyloside variant is lacking.
Plant immune responses are complex systems involving the recognition of pathogen-associated molecular patterns (PAMPs) and the subsequent activation of defense signaling pathways, such as PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI). nih.govmdpi.com These responses often involve hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govnih.gov
The enzymatic pathways involving xylosides are implicated in plant immunity. For example, the enzyme β-D-XYLOSIDASE 4 (BXL4) is linked to systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response in plants. nih.govnih.gov The accumulation of BXL4 in the apoplast (the space outside the cell membrane) is enhanced during SAR, and mutants lacking this enzyme show compromised systemic defenses. nih.gov While this highlights the importance of xyloside metabolism in plant immunity, it does not directly define a role for this compound as a signaling molecule or modulator. Its primary documented function is as an enzyme inhibitor, which could theoretically interfere with these pathways, but this remains a speculative area requiring further research.
Elicitation of Phytoalexin Accumulation in Plant Tissues
Potential for Enzyme Engineering and Directed Evolution Studies
The most significant research involving this compound is in the field of enzymology, specifically as a tool for studying and engineering glycoside hydrolases. mdpi.comencyclopedia.pub Directed evolution is a powerful technique used to modify enzymes for improved stability, activity, or specificity by mimicking natural evolution in a laboratory setting. illinois.educsic.es Mechanism-based inhibitors like this compound are invaluable for these studies because they provide detailed insights into enzyme active sites and catalytic mechanisms. oup.comoup.com
This compound is a well-characterized inhibitor of endo-1,4-β-xylanase II (XYNII) from Trichoderma reesei, an enzyme that breaks down xylan (B1165943), a major component of plant cell walls. oup.comnih.gov X-ray crystallography and molecular dynamics simulations have revealed that this compound forms a covalent bond with the enzyme's active site. oup.comnih.govoup.com
Unusually, it binds to the glutamic acid residue that normally acts as the acid/base catalyst (Glu177), whereas similar epoxyalkyl xyloside inhibitors bind to the catalytic nucleophile (Glu86). oup.comoup.comnih.gov This observed "inversion of roles" of the catalytic residues provides critical information for rational enzyme design and directed evolution studies, allowing researchers to understand how substrate or inhibitor structure influences binding and reactivity within the active site. oup.comoup.com This knowledge is crucial for engineering enzymes with altered specificities or enhanced functions for industrial applications. mdpi.comencyclopedia.pub
Interactive Table: Covalent Binding of Epoxyalkyl Xylosides to Xylanase II (XYNII)
| Inhibitor | Catalytic Residue Bound | Normal Role of Residue |
|---|---|---|
| This compound | Glu177 | Acid/Base Catalyst |
| 2,3-Epoxypropyl-β-D-xyloside | Glu86 | Catalytic Nucleophile |
| 4,5-Epoxypentyl beta-D-xyloside | Glu86 | Catalytic Nucleophile |
Data sourced from crystallographic and molecular dynamics studies. oup.comoup.comnih.gov
Contribution to the Design of Glycoconjugate Synthesis Strategies (e.g., via transglycosylation studies)
Glycoconjugates are important biomolecules where carbohydrates are linked to other chemical species. Their synthesis can be complex, and enzymatic methods, including transglycosylation, offer a precise alternative to chemical synthesis. nih.govdiva-portal.org Transglycosylation is an enzyme-catalyzed reaction where a glycosyl donor is transferred to an acceptor molecule other than water. nih.gov
The study of inhibitors like this compound contributes indirectly to the design of such synthetic strategies. By irreversibly binding to the active site of enzymes like xylanases, these inhibitors help to map the structural and conformational requirements for substrate recognition and catalysis. oup.comnih.gov Understanding how the flexible alkyl chain of this compound orients itself to react with a specific catalytic residue (Glu177) provides insights that can be used to engineer enzymes for specific transglycosylation reactions. oup.comoup.com For example, knowledge of the active site architecture can inform the design of mutant enzymes with enhanced transglycosylation capabilities or the selection of suitable donor and acceptor substrates for synthesizing novel glycoconjugates. researchgate.net While the compound itself is not typically a substrate for synthesis, its use as a molecular probe is fundamental to the rational design of enzymes used in these synthetic strategies. oup.comuniversiteitleiden.nl
Q & A
Q. What methodologies explore synergistic interactions between this compound and other bioactive compounds?
- Methodological Answer : Combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Synergy is confirmed if FIC ≤0.5. Mechanistic studies may involve molecular docking to identify shared binding sites or transcriptomics to map pathway crosstalk .
Data Presentation Guidelines
- Raw vs. Processed Data : Include processed data (e.g., normalized inhibition percentages, calculated kinetic parameters) in the main text. Raw chromatograms, spectral files, and assay plate maps belong in appendices or supplementary materials .
- Uncertainty Reporting : Quantify instrument error (e.g., pipetting variability ±5%) and propagate uncertainties in derived parameters (e.g., IC ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
